
二(9H-芴-9-基)二甲基硅烷
描述
Di-9H-fluoren-9-yldimethylsilane is a chemical compound with the molecular formula C28H24Si and a molecular weight of 388.58 g/mol It is known for its unique structure, which includes two fluorenyl groups attached to a dimethylsilane core
科学研究应用
Di-9H-fluoren-9-yldimethylsilane has several applications in scientific research, including:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.
Nanotechnology: The compound is explored for its potential in nanomaterials and nanodevices.
Materials Science: It is used in the synthesis of advanced materials with specific optical and electronic properties.
Chemistry: Di-9H-fluoren-9-yldimethylsilane is utilized as a reagent in various organic synthesis reactions.
作用机制
Target of Action
Di-9H-fluoren-9-yldimethylsilane (DFYDMS) is a diarylsilane compound . The primary targets of DFYDMS are the locally excited (LE) states and the excimer state . These states play a crucial role in the intramolecular excimer formation of DFYDMS .
Mode of Action
DFYDMS interacts with its targets through a process known as intramolecular excimer formation . This process involves the conversion of the initial S (1) LE state having a near sandwich geometry to the S (1) excimer state adopting a true sandwich geometry .
Biochemical Pathways
The biochemical pathway affected by DFYDMS is the intramolecular excimer formation pathway . The downstream effects of this pathway involve the generation of time-resolved fluorescence spectra and decay-associated spectra (DAS), from which species-associated spectra (SAS) are obtained .
Result of Action
The molecular and cellular effects of DFYDMS’s action involve the formation of at least three excited states: two LE states and one excimer state . The species which decays with 0.70 ns evolves into a species with a red-shifted spectrum, which in turn decays in 7.34 ns .
准备方法
Synthetic Routes and Reaction Conditions
Di-9H-fluoren-9-yldimethylsilane can be synthesized through the reaction of 9H-fluoren-9-yllithium with dichlorodimethylsilane . The reaction typically involves the following steps:
- Preparation of 9H-fluoren-9-yllithium by reacting fluorene with n-butyllithium.
- Reaction of 9H-fluoren-9-yllithium with dichlorodimethylsilane to form Di-9H-fluoren-9-yldimethylsilane.
Industrial Production Methods
While specific industrial production methods for Di-9H-fluoren-9-yldimethylsilane are not widely documented, the synthesis generally follows the laboratory preparation methods with potential scaling up for larger quantities. The reaction conditions may be optimized for higher yields and purity in industrial settings.
化学反应分析
Types of Reactions
Di-9H-fluoren-9-yldimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: It can participate in substitution reactions where the fluorenyl groups or the dimethylsilane core are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while substitution reactions can produce a variety of substituted fluorenyl or silane compounds.
相似化合物的比较
Similar Compounds
- Bis(9H-fluoren-9-yl)dimethylsilane
- Dimethylbis(9-fluorenyl)silane
- Silane, di(9-fluorenyl)dimethyl
Uniqueness
Di-9H-fluoren-9-yldimethylsilane is unique due to its specific structure and the presence of two fluorenyl groups attached to a dimethylsilane core. This configuration imparts distinct electronic and photophysical properties, making it valuable in applications such as organic electronics and materials science. Compared to similar compounds, Di-9H-fluoren-9-yldimethylsilane offers enhanced stability and specific reactivity patterns that are advantageous in various research and industrial applications .
属性
IUPAC Name |
bis(9H-fluoren-9-yl)-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24Si/c1-29(2,27-23-15-7-3-11-19(23)20-12-4-8-16-24(20)27)28-25-17-9-5-13-21(25)22-14-6-10-18-26(22)28/h3-18,27-28H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWIUTIZUVVALM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1C2=CC=CC=C2C3=CC=CC=C13)C4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00346692 | |
| Record name | Di-9H-fluoren-9-yldimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00346692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18769-00-1 | |
| Record name | Di-9H-fluoren-9-yldimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00346692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key findings regarding the excited states and their dynamics in Di-9H-fluoren-9-yldimethylsilane?
A: Time-resolved fluorescence spectroscopy studies have revealed that Di-9H-fluoren-9-yldimethylsilane exhibits at least three distinct excited states upon excitation. [] These include:
- Two locally excited (LE) states: These states exhibit a maximum absorption wavelength (λmax) around 320 nm and have lifetimes of approximately 0.70 ns and 1.75 ns. []
- An excimer state: Characterized by a red-shifted λmax around 400 nm and a longer lifetime of approximately 7.34 ns. []
Q2: How does the conformation of Di-9H-fluoren-9-yldimethylsilane influence its fluorescence properties?
A2: Both experimental and computational studies suggest a strong correlation between the conformation of Di-9H-fluoren-9-yldimethylsilane and its fluorescence behavior. Specifically:
- Near sandwich to true sandwich transition: It's proposed that the initial excited state, a locally excited (LE) state with a near sandwich geometry, undergoes a conformational change to form a true sandwich excimer state. [] This transition is supported by the observed red-shifted fluorescence emission of the excimer.
- Influence of interchromophore distance: Time-dependent density functional theory (TD-DFT) calculations indicate that a decrease in the interchromophore separation and dihedral angle within a fluorene dimer leads to a significant decrease in excitation energy. [] This finding further supports the association of the red-shifted fluorescence with a sandwich conformer, where the two fluorene moieties are in close proximity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


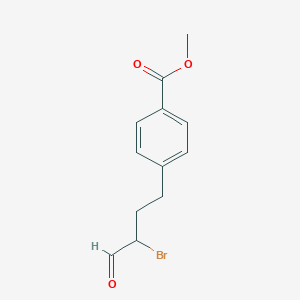
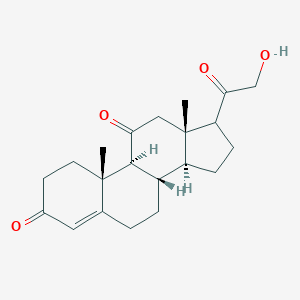
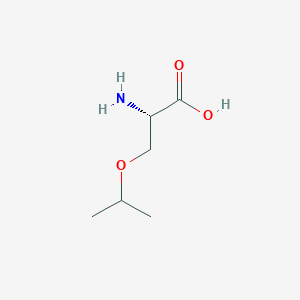
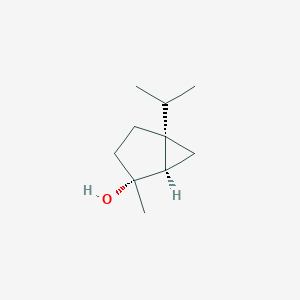
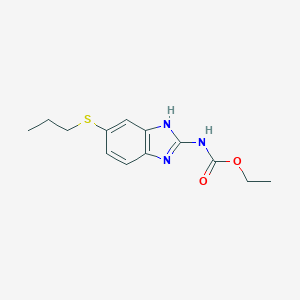
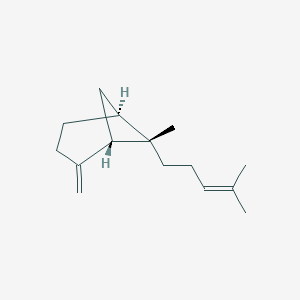

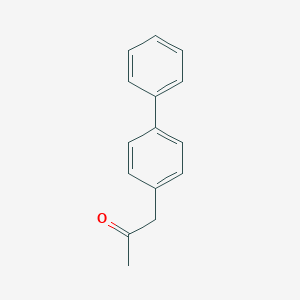
![2-([1,1'-Biphenyl]-4-yl)acetaldehyde](/img/structure/B106197.png)
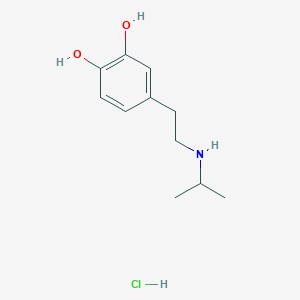

![4-[(Dimethylamino)methyl]-2,5-dimethylphenol](/img/structure/B106204.png)

![2-Chloro-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine](/img/structure/B106210.png)
